molecular formula C₁₈H₂₁Cl₂N₃O₂ B1142731 N-(2-(4-Chlorophenoxy)phenyl)-4-methylpiperazine-1-carboxamide hydrochloride CAS No. 21530-86-9

N-(2-(4-Chlorophenoxy)phenyl)-4-methylpiperazine-1-carboxamide hydrochloride

Cat. No.: B1142731
CAS No.: 21530-86-9
M. Wt: 382.28
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Description

N-(2-(4-Chlorophenoxy)phenyl)-4-methylpiperazine-1-carboxamide hydrochloride is a piperazine-based compound characterized by:

  • Core structure: A piperazine ring substituted with a methyl group at the 4-position.
  • Functional groups: A carboxamide bridge linking the piperazine to a 2-(4-chlorophenoxy)phenyl moiety.
  • Hydrochloride salt: Enhances solubility and stability, critical for pharmacological applications .

Its synthesis typically involves coupling a substituted phenylcarbamic chloride with methylpiperazine under reflux conditions, as seen in analogous compounds .

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)phenyl]-4-methylpiperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2.ClH/c1-21-10-12-22(13-11-21)18(23)20-16-4-2-3-5-17(16)24-15-8-6-14(19)7-9-15;/h2-9H,10-13H2,1H3,(H,20,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBSYQXIERZJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CC=CC=C2OC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Side Reactions During Coupling

Competitive over-alkylation of 4-methylpiperazine is mitigated by maintaining stoichiometric control (1.2 equiv amine) and low temperatures.

Hydrolysis of Acyl Chloride

Rapid consumption of the acyl chloride intermediate is ensured by using anhydrous solvents and inert atmospheres.

Salt Hygroscopicity

The hydrochloride salt exhibits hygroscopicity, necessitating storage in desiccators with silica gel.

Comparative Analysis of Alternative Routes

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM achieves comparable yields (80–85%) but requires costly reagents.

Solid-Phase Synthesis

Immobilization of the carboxylic acid on Wang resin demonstrates feasibility but suffers from lower yields (65–70%) and scalability issues.

Industrial-Scale Considerations

Solvent Recycling

Toluene and THF are recovered via distillation, reducing environmental impact.

Byproduct Management

Unreacted 4-methylpiperazine is reclaimed via acid-base extraction, enhancing atom economy .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Chlorophenoxy)phenyl)-4-methylpiperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Molecular Properties

  • Molecular Formula: C18H21ClN3O2·HCl
  • Molecular Weight: 382.3 g/mol
  • IUPAC Name: N-[2-(4-chlorophenoxy)phenyl]-4-methylpiperazine-1-carboxamide; hydrochloride

Medicinal Chemistry

N-(2-(4-Chlorophenoxy)phenyl)-4-methylpiperazine-1-carboxamide hydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity: Research indicates that this compound can inhibit enzymes such as carbonic anhydrase IX, which is associated with cancer progression. Its structural analogs have shown promise in targeting dopamine receptors, potentially offering therapeutic benefits for neuropsychiatric disorders .
  • Anti-inflammatory Properties: The compound's interaction with specific molecular targets allows it to modulate inflammatory pathways, making it a candidate for further studies in anti-inflammatory drug development .

Biological Research

The compound is utilized in various biological assays:

  • Enzyme Inhibition Studies: It serves as a valuable reagent for studying enzyme interactions and inhibition mechanisms. Its ability to bind to active sites or allosteric sites of enzymes provides insights into enzyme regulation and function .
  • Receptor Binding Assays: The compound's interaction with neurotransmitter receptors, particularly dopamine receptors, is of significant interest in neuropharmacology. This interaction can lead to various biological effects, influencing signaling pathways critical for neurological health .

Chemical Synthesis

In organic chemistry, this compound acts as a building block for synthesizing more complex molecules:

  • Synthesis of Derivatives: The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing the synthesis of derivatives with enhanced or modified properties .

Industrial Applications

The compound is also explored in industrial settings for the development of new materials and chemical processes:

  • Material Science: Its unique chemical structure makes it suitable for creating novel materials with specific properties, contributing to advancements in polymer chemistry and materials science .

Table: Summary of Key Research Findings

Study ReferenceFocus AreaKey Findings
Anticancer ActivityInhibits carbonic anhydrase IX; potential anti-cancer agent.
Enzyme InhibitionSignificant inhibition of various enzymes; potential therapeutic applications.
Receptor BindingModulates dopamine receptor activity; implications for neuropsychiatric treatments.
Chemical SynthesisActs as a versatile building block for synthesizing complex molecules.

Notable Case Studies

  • Inhibition of Carbonic Anhydrase IX:
    • A study demonstrated that derivatives related to this compound effectively inhibit carbonic anhydrase IX, suggesting its potential role in cancer therapies targeting tumor microenvironments.
  • Dopamine Receptor Modulation:
    • Research on structural analogs revealed selective binding to dopamine receptors, particularly D3R, indicating potential applications in treating disorders like schizophrenia and Parkinson’s disease .
  • Synthetic Pathways:
    • Investigations into synthetic routes highlighted the efficiency of using this compound as a precursor in multi-step synthesis processes, showcasing its utility in pharmaceutical development .

Mechanism of Action

The mechanism of action of N-(2-(4-Chlorophenoxy)phenyl)-4-methylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Structural Features Key Differences Reported Biological Activity
Target Compound :
N-(2-(4-Chlorophenoxy)phenyl)-4-methylpiperazine-1-carboxamide hydrochloride
C₁₉H₂₂Cl₂N₃O₂·HCl - Piperazine core with 4-methyl substitution
- Carboxamide linker
- 2-(4-Chlorophenoxy)phenyl group
- Presence of hydrochloride salt
- Phenoxy-phenyl substitution
Under investigation for receptor-specific activity (e.g., kinase inhibition)
N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide C₁₂H₁₆ClN₃O - Methylpiperazine-carboxamide
- 4-Chlorophenyl group
Lacks phenoxy linker; simpler phenyl substitution Broad-spectrum activity in neurological disorders
N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide C₁₈H₁₉ClN₃O₂ - Unsubstituted piperazine
- Same phenoxy-phenyl group
No methyl group on piperazine Reduced metabolic stability compared to methylated analogs
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C₁₃H₁₈ClN₃O - Ethyl substitution on piperazine
- 4-Chlorophenyl group
Longer alkyl chain alters lipophilicity Enhanced CNS penetration in preclinical models
N-(2-(4-Fluorophenoxy)ethyl)-2-phenoxyacetamide C₁₆H₁₆FNO₃ - Fluorophenoxy group
- Acetamide linker
No piperazine ring; different linker chemistry Anticonvulsant activity in rodent studies

Key Structural Variations and Their Impacts

Piperazine Substitution: Methyl vs. Ethyl/Propyl: Methyl substitution (as in the target compound) balances lipophilicity and metabolic stability. Ethyl or propyl groups increase lipophilicity, enhancing blood-brain barrier penetration but risking off-target effects .

Aromatic Group Modifications: Chlorophenoxy vs. Fluorophenoxy: Chlorine’s electron-withdrawing nature enhances receptor binding affinity, while fluorine may improve pharmacokinetics (e.g., half-life) . Phenoxy Linker: The 2-(4-chlorophenoxy)phenyl group in the target compound introduces conformational rigidity, optimizing interaction with hydrophobic binding pockets .

Salt Form: Hydrochloride salts improve aqueous solubility, critical for oral bioavailability. Non-salt forms (e.g., free bases) may require formulation adjustments .

Biological Activity

Overview

N-(2-(4-Chlorophenoxy)phenyl)-4-methylpiperazine-1-carboxamide hydrochloride, with the CAS number 21530-86-9, is a synthetic compound notable for its diverse biological activities. This compound features a piperazine ring substituted with a chlorophenoxy group and a carboxamide group, which contribute to its pharmacological properties. The compound has been investigated for its potential applications in medicinal chemistry, particularly in the context of enzyme inhibition and receptor modulation.

  • Molecular Formula: C18H20ClN3O2·HCl
  • Molecular Weight: 345.83 g/mol
  • IUPAC Name: this compound

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active or allosteric sites, thus altering enzymatic function. Additionally, it interacts with specific receptors, modulating their signaling pathways which can lead to various therapeutic effects.

1. Enzyme Inhibition

Research has demonstrated that this compound exhibits significant enzyme inhibition properties. It has been studied for its effects on various enzymes, including:

  • Carbonic Anhydrase IX : A study showed that derivatives related to this compound could inhibit carbonic anhydrase IX, which is implicated in cancer progression .
  • Dopamine Receptors : The compound's structural analogs have been evaluated for their selectivity towards dopamine receptors, particularly D3R, showing potential as therapeutic agents for neuropsychiatric disorders .

2. Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation : The compound has shown promising results in reducing the viability of several cancer cell lines.
  • Modulation of signaling pathways : By affecting key signaling pathways involved in cell survival and proliferation, the compound may enhance the effectiveness of existing chemotherapy agents.

Case Studies and Research Findings

StudyFocusFindings
Carbonic Anhydrase IX InhibitionDerivatives exhibited significant inhibition of CA IX with IC50 values indicating high potency against cancer cells.
D3 Dopamine Receptor AgonismStructural analogs demonstrated selective agonist activity at D3R with potential neuroprotective effects against dopaminergic neuron degeneration.
Antiviral ActivityRelated compounds showed inhibition of RSV replication at EC50 values ranging from 5–28 μM, suggesting potential for further investigation into antiviral applications.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how is purity optimized?

The synthesis typically involves coupling reactions between intermediates. For example, a chlorophenoxy-containing aniline derivative is reacted with 4-methylpiperazine-1-carboxamide using activating agents like TBTU in dichloromethane (DCM) under controlled temperatures (0–30°C). Reaction progress is monitored via TLC with hexane:ethyl acetate (9:3) as the mobile phase . Purification involves sequential washes (HCl, water, brine), drying with anhydrous Na₂SO₄, and recrystallization from ethanol to achieve >95% purity .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400 MHz in DMSO-d₆) confirm proton environments and carbon backbone integrity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric consistency within 0.5% of theoretical values .
  • Melting Point Determination : Verifies compound identity and purity via digital apparatus .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction using SHELX or OLEX2 determines bond lengths, angles, and piperazine ring conformation (e.g., chair vs. boat). For example, the piperazine ring in analogous compounds adopts a chair conformation with mean C–C bond lengths of 1.504 Å . Hydrogen bonding networks (N–H⋯O) can be mapped to explain packing behavior . Refinement parameters (R factor < 0.06) ensure structural accuracy .

Advanced: How do structural modifications influence solubility and receptor binding?

  • Piperazine Substitution : Adding sulfonyl or fluorinated groups (e.g., in analogs like N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide) increases hydrophobicity, impacting membrane permeability .
  • Chlorophenoxy Group : Positional isomerism (ortho vs. para) alters steric hindrance, affecting binding to serotonin receptors. For instance, para-substitution enhances affinity by 3-fold compared to meta-substituted analogs .
  • Solubility Optimization : Co-solvents (e.g., ethanol:DCM mixtures) or salt formation (hydrochloride) improve aqueous solubility for in vitro assays .

Advanced: What strategies address contradictions in biological activity data across studies?

  • Dose-Response Analysis : Compare EC₅₀ values under standardized conditions (e.g., fixed pH, temperature) to isolate structure-activity relationships .
  • Receptor Profiling : Use radioligand binding assays (e.g., 5-HT₁A vs. D₂ receptors) to identify off-target effects in analogs .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and explains discrepancies between in vitro and cell-based assays .

Advanced: What considerations are critical for pharmacokinetic (PK) study design?

  • Metabolic Stability : Assess hepatic microsomal degradation rates using LC-MS/MS to identify vulnerable functional groups (e.g., esterase-sensitive carboxamide bonds) .
  • Plasma Protein Binding : Equilibrium dialysis quantifies unbound fraction, correlating with in vivo efficacy .
  • Toxicokinetics : Monitor metabolites (e.g., chlorophenoxy cleavage products) via HPLC with UV detection at 254 nm .

Advanced: How are reaction conditions optimized for scalable synthesis?

  • Catalyst Screening : Triethylamine or 2,6-lutidine enhances coupling efficiency by 20% compared to DMAP .
  • Temperature Control : Maintaining 0–5°C during TBTU addition minimizes side reactions (e.g., carbamate formation) .
  • Solvent Selection : DCM yields higher purity (98%) vs. THF (85%) due to better intermediate solubility .

Advanced: How do crystallographic data inform formulation strategies?

Hydrogen-bonding motifs (e.g., N–H⋯O chains along [100]) guide co-crystal design with excipients like mannitol to enhance stability . Thermal analysis (DSC) correlates crystal packing with melting points (e.g., 232–234°C for hydrochloride salts) .

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